5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2-bromophenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAFKUCVAVUCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592400 | |
| Record name | 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375857-64-0 | |
| Record name | 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the ortho position of the phenyl ring serves as a versatile site for nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The bromophenyl group undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. This reaction is pivotal for introducing functionalized aromatic systems.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(dppf)Cl₂, Na₂CO₃, TBAB, H₂O/toluene, 100°C | 5-(2-Biphenyl)-3-methyl-1,2,4-oxadiazole | 85% |
Mechanistic Insight : The Pd⁰ catalyst oxidatively adds to the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing oxadiazole ring activates the bromine for substitution with nucleophiles under basic conditions.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (g) | EtOH, 80°C, 12h | 5-(2-Aminophenyl)-3-methyl-1,2,4-oxadiazole | 72% | |
| KSCN | DMF, 120°C, 6h | 5-(2-Thiocyanatophenyl)-3-methyl-1,2,4-oxadiazole | 65% |
Steric hindrance from the ortho bromine reduces reaction rates compared to para-substituted analogs .
Oxidation and Reduction Reactions
The 1,2,4-oxadiazole ring participates in redox transformations, altering its electronic properties.
Oxidation
Controlled oxidation modifies the ring structure or adjacent substituents.
Reduction
Hydrogenation cleaves the oxadiazole ring or reduces substituents.
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 6h | 3-Methyl-5-(2-bromophenyl)-1,2-diamine |
Functionalization of the Oxadiazole Ring
The methyl group at position 3 and the nitrogen atoms in the oxadiazole core enable further derivatization.
Methyl Group Halogenation
The methyl group undergoes radical bromination under mild conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NBS, AIBN, CCl₄, 80°C, 4h | 3-(Bromomethyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | 58% |
Ring-Opening Reactions
Strong acids or bases cleave the oxadiazole ring to form amides or nitriles.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (conc.) | Reflux, 8h | 2-Bromo-N-(cyanomethyl)benzamide | |
| NaOH (10%) | EtOH, 70°C, 3h | 2-Bromo-N-hydroxybenzimidamide |
Comparative Reactivity with Halogenated Analogs
The ortho-bromine substituent imposes steric and electronic effects distinct from meta- or para-substituted derivatives.
| Property | 5-(2-Bromophenyl) | 5-(3-Bromophenyl) | 5-(4-Bromophenyl) |
|---|---|---|---|
| Suzuki Coupling Rate | Moderate | Fast | Fast |
| NAS Reactivity | Low | High | High |
| Ring Stability | High | Moderate | Moderate |
Key Insight : The ortho configuration reduces NAS efficiency but enhances steric protection of the oxadiazole ring .
Pharmacophore Development
Derivatives synthesized via Suzuki coupling show enhanced binding to biological targets (e.g., kinase inhibitors) .
Materials Science
Scientific Research Applications
5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic electronics and photonics.
Biological Studies: Its interactions with enzymes and proteins are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Positional Isomers
- 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole : The bromine atom at the para position on the phenyl ring reduces steric hindrance compared to the ortho isomer. This positional change can enhance solubility and alter binding affinity in biological targets .
Heterocycle Modifications
- 5-(2-Bromophenyl)-3-methyl-1,3,4-oxadiazole : Replacing the 1,2,4-oxadiazole with a 1,3,4-isomer alters ring polarity and hydrogen-bonding capacity, often diminishing receptor affinity (e.g., muscarinic receptors) .
- Furan or Oxazole Analogs : Systematic removal of the oxadiazole heteroatom decreases aromaticity and stability, leading to reduced pharmacological activity .
Halogen Substitution
- 5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole : Fluorine’s strong electronegativity enhances ring electron deficiency, which may influence reactivity in cross-coupling reactions .
Physicochemical Properties
Photophysical and Electronic Properties
- Excited-State Behavior: 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole exhibits tautomerism in nonpolar solvents due to coplanar aryl-oxadiazole conjugation, whereas 3-hydroxyphenyl analogs lack this property .
- Dipole Moments : Bromophenyl substituents increase dipole moments compared to methoxy or methyl groups, enhancing solubility in polar solvents .
Biological Activity
5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromophenyl group and an oxadiazole ring, which are crucial for its biological activity. The oxadiazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors.
The mechanism of action for this compound involves:
- Binding Interactions : The bromophenyl group enhances hydrophobic interactions with target proteins, while the oxadiazole ring can form hydrogen bonds and other non-covalent interactions. This dual capability increases the compound's affinity for its targets.
- Enzyme Inhibition : Compounds containing the oxadiazole moiety have been shown to inhibit various enzymes, including lipoxygenase (5-LOX), which is involved in inflammatory processes. The presence of halogens like bromine has been linked to increased enzyme inhibition potency .
Biological Activities
This compound exhibits several notable biological activities:
-
Antimicrobial Activity : This compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 25 µg/mL - Anticancer Potential : Research has shown that derivatives of oxadiazoles can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the oxadiazole ring can enhance anticancer properties .
- Anti-inflammatory Effects : The compound's ability to inhibit lipoxygenase suggests potential use in treating inflammatory diseases. In vitro studies have reported IC50 values indicating effective inhibition of this enzyme .
Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial activity of synthesized derivatives of this compound against various bacterial strains. The results showed that the compound exhibited a strong inhibitory effect on Klebsiella pneumoniae, with an MIC comparable to standard antibiotics like gentamicin .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives containing the oxadiazole ring were tested against human cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, supporting their potential as therapeutic agents in oncology .
Q & A
Q. Key Optimization Parameters :
Contradictions : Some studies report lower yields (<50%) due to competing side reactions. Optimization via Design of Experiments (DoE) is recommended to balance temperature, solvent, and stoichiometry.
How is the structure of this compound validated spectroscopically?
Q. Analytical Techniques :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.3 ppm (split due to bromine’s anisotropy). The methyl group resonates as a singlet at δ 2.5 ppm .
- IR Spectroscopy : C=N stretch of the oxadiazole ring at ~1520–1540 cm⁻¹; C-Br stretch at ~550–600 cm⁻¹ .
- X-ray Crystallography : Confirms planarity of the oxadiazole ring and dihedral angles with the bromophenyl group. Example data (similar compound):
Data Interpretation Challenges : Overlapping aromatic signals in NMR may require 2D techniques (COSY, HSQC).
How does the bromophenyl substituent influence the electronic properties of the oxadiazole ring?
The electron-withdrawing bromine atom reduces electron density in the oxadiazole ring, enhancing its electrophilicity. Computational Methods :
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. Bromine’s inductive effect lowers HOMO energy (-6.8 eV vs. -6.2 eV for non-brominated analogs), increasing stability .
- X-ray Data : Bromine’s steric bulk increases dihedral angles (e.g., 25–30° between oxadiazole and phenyl rings), affecting π-conjugation .
What strategies address regioselectivity challenges during oxadiazole synthesis?
Regioselectivity is influenced by:
- Precursor Design : Use pre-functionalized amidoximes (e.g., 2-bromobenzamidoxime) to direct cyclization.
- Protecting Groups : Protect competing reactive sites (e.g., -OH, -NH₂) with tert-butyldimethylsilyl (TBS) groups.
- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and improves regioselectivity to >90% .
What safety protocols are critical for handling brominated oxadiazoles?
Q. Handling Guidelines :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (compound is harmful by inhalation ).
- Storage : In airtight containers under argon, away from light (decomposition occurs at >40°C) .
Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste.
What potential applications does this compound have in medicinal chemistry?
While direct studies are limited, structurally similar 1,2,4-oxadiazoles exhibit:
Q. Suggested Assays :
- Enzyme Inhibition : Fluorescence-based kinase assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
